Methyl formate-d

説明

The exact mass of the compound Methyl (2H)formate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl formate-d suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl formate-d including the price, delivery time, and more detailed information at info@benchchem.com.

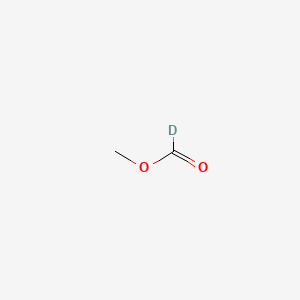

Structure

3D Structure

特性

IUPAC Name |

methyl deuterioformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHFWKZFHZASV-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178408 | |

| Record name | Methyl (2H)formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23731-38-6 | |

| Record name | Formic-d acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23731-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2H)formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2H)formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2H)formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl Formate-d Isotopologues in Deuterium-Labeling Strategies

Executive Summary

The strategic incorporation of deuterium into Active Pharmaceutical Ingredients (APIs)—the "Deuterium Switch"—has revolutionized medicinal chemistry, offering a pathway to improved metabolic stability and reduced toxicity without altering target potency. Methyl formate-d , specifically its isotopologues Methyl formate-d1 (DCOOCH₃) and Methyl formate-d4 (DCOOCD₃) , serves as a critical C1 synthon in this domain.

This guide provides a comprehensive technical analysis of Methyl formate-d, moving beyond basic physical properties to focus on its application as a deuterated formylating agent . We explore the causality behind its use in blocking metabolic hotspots (specifically aldehyde oxidase pathways), detail self-validating synthesis protocols, and provide rigorous handling procedures for this highly volatile reagent.

Part 1: Isotopologue Profiling & Physical Chemistry

Methyl formate exists in four primary isotopic forms. Selecting the correct isotopologue is critical for the specific experimental outcome, whether it be solvent suppression in NMR or precise metabolic blocking in drug synthesis.

Comparative Physicochemical Properties[1][2]

The following table synthesizes data for the standard and deuterated analogs. Note the Kinetic Isotope Effect (KIE) influence on boiling points and density, which, while subtle, impacts purification efficiency during fractional distillation.

| Property | Methyl Formate (d0) | Methyl Formate-d1 | Methyl Formate-d3 | Methyl Formate-d4 |

| Formula | HCOOCH₃ | DCOOCH₃ | HCOOCD₃ | DCOOCD₃ |

| CAS No. | 107-31-3 | 2396-59-0 | 1088-16-0 | 2396-62-5 |

| Mol.[1] Weight | 60.05 g/mol | 61.06 g/mol | 63.07 g/mol | 64.08 g/mol |

| Boiling Point | 31.5 °C | 31.2–31.5 °C | 31.0 °C | 30.5–31.0 °C |

| Density (20°C) | 0.974 g/mL | 0.982 g/mL | 1.02 g/mL | 1.04 g/mL |

| Primary Application | Industrial Solvent | D-Formylation Reagent | NMR Reference | NMR Solvent / Reagent |

| NMR Signature | ¹H: δ 8.08 (s), 3.75 (s) | ¹H: δ 3.75 (s); No Formyl H | ¹H: δ 8.08 (s); No Methyl H | Silent in ¹H NMR |

Technical Insight: The slight depression in boiling point for the fully deuterated analog (d4) is attributed to the lower zero-point energy of C-D bonds compared to C-H, affecting intermolecular van der Waals forces. This makes Methyl formate-d4 exceptionally volatile; standard rotary evaporation protocols will result in significant product loss.

Part 2: Synthetic Utility & Mechanism

The primary value of Methyl formate-d1 (DCOOCH₃) lies in its ability to transfer a deuterated formyl group (–CDO) to a nucleophile. This is essential for stabilizing drugs susceptible to oxidative metabolism by Aldehyde Oxidase (AO) or Cytochrome P450 .

The Deuterium Blockade Mechanism

In many drug scaffolds, the formyl hydrogen is a "soft spot" for metabolic abstraction. Replacing H with D introduces a primary Kinetic Isotope Effect (KIE), typically ranging from

Reaction Pathway: Claisen Condensation

The following diagram illustrates the mechanistic flow of using Methyl formate-d1 to synthesize a deuterated

Figure 1: Mechanistic pathway for the introduction of a deuterated formyl group using Methyl formate-d1 via Claisen condensation.

Part 3: Experimental Protocols

Protocol: Synthesis of Methyl Formate-d1 (DCOOCH₃)

Context: Commercial Methyl formate-d1 is expensive. For large-scale campaigns, in-situ generation or lab-scale synthesis from Formic Acid-d (DCOOH) and Methanol is cost-effective.

Safety Prerequisite: Methyl formate has a flash point of -19°C. All operations must occur under inert gas (N₂/Ar) in a fume hood.

Reagents:

-

Formic Acid-d (95 wt% in D₂O or neat, 98%+ D)

-

Methanol (Anhydrous, excess)

-

p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (Catalyst)

-

Drying agent (Anhydrous CaCl₂ or Molecular Sieves 4Å)

Workflow:

-

Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a Vigreux fractionating column connected to a condenser.

-

Critical Step: The receiving flask must be immersed in an ice/salt bath (-10°C) . The low boiling point (31.5°C) means standard water cooling is insufficient for high recovery.

-

-

Esterification:

-

Charge the flask with Methanol (2.0 equiv) and catalyst (0.05 equiv).

-

Add Formic Acid-d (1.0 equiv) dropwise via the addition funnel at room temperature.

-

Heat the mixture gently. The reaction is an equilibrium (

); however, because Methyl formate-d1 boils at ~31.5°C (lower than MeOH at 64.7°C), it can be continuously distilled off to drive the equilibrium forward (Le Chatelier’s principle).

-

-

Distillation & Drying:

-

Collect the distillate fraction boiling between 31–33°C .

-

The distillate will contain traces of methanol. Dry the crude product over anhydrous CaCl₂ or MgSO₄ at 0°C for 30 minutes.

-

Decant into a clean vessel.

-

-

Validation (QC):

-

¹H NMR (CDCl₃): Confirm singlet at ~3.75 ppm (OCH₃). Crucial: Absence of formyl proton at ~8.08 ppm confirms deuterium incorporation.

-

GC-MS: Confirm molecular ion peak (

) at 61 m/z.

-

Handling & Storage Workflow

Due to its high volatility, improper storage leads to concentration changes and moisture ingress (hydrolysis).

Figure 2: Standard Operating Procedure (SOP) for handling volatile deuterated esters to prevent isotopic dilution and evaporation.

Part 4: Safety & Toxicology[4]

1. Flammability: Methyl formate-d is a Class IA Flammable Liquid .

-

Flash Point: -19°C (-2°F).

-

Explosive Limits: 5% – 23% in air.[2]

-

Action: Ground all glassware. Use non-sparking tools.

2. Hydrolysis & Toxicity: Upon contact with moisture (in the air or lungs), Methyl formate-d hydrolyzes to Methanol and Formic Acid-d .

-

Methanol:[6] Neurotoxic (optic nerve damage).

-

Action: Wear butyl rubber gloves (nitrile provides only momentary protection against low molecular weight esters).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7865, Methyl formate. Retrieved January 29, 2026 from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Shao, L., & Hewitt, M. (2019).The Kinetic Isotope Effect in the Metabolism of Deuterated Drugs. Drug Metabolism Reviews. (Contextual grounding for Section 2.1).

Sources

- 1. Methyl formate (CAS 107-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chemos.de [chemos.de]

- 4. methyl formate, 107-31-3 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. US6723877B1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine - Google Patents [patents.google.com]

Technical Whitepaper: Methyl Formate-d (DCOOCH3)

Physicochemical Characterization and Application Strategies

Executive Summary & Significance

Methyl formate-d (specifically Methyl formate-d₁ , CAS: 23731-38-6) represents a critical isotopic variant of the simplest carboxylate ester. While structurally elementary, its utility in high-precision research is profound. In astrophysics , it serves as a spectral standard for identifying interstellar organic matter. In pharmaceutical development , it acts as a strategic "deuterium switch" reagent, introducing formyl-deuterium moieties to enhance metabolic stability via the Kinetic Isotope Effect (KIE).

This guide synthesizes the physicochemical profile of Methyl formate-d with actionable protocols for its synthesis, handling, and application in drug discovery.

Physicochemical Profile

The substitution of protium (

Comparative Data: Methyl Formate-d vs. Methyl Formate

Data aggregated from NIST, PubChem, and experimental literature.

| Property | Methyl Formate-d (DCOOCH₃) | Methyl Formate (HCOOCH₃) | Impact of Deuteration |

| CAS Number | 23731-38-6 | 107-31-3 | N/A |

| Molecular Weight | 61.06 g/mol | 60.05 g/mol | +1.01 (~1.7% increase) |

| Boiling Point | 32 - 34°C | 31.8°C | Slight elevation (Inverse Isotope Effect common in polar esters) |

| Density (25°C) | 0.990 g/mL | 0.974 g/mL | Increased (Mass/Volume ratio shift) |

| Refractive Index ( | 1.3435 | 1.3433 | Negligible optical shift |

| Flash Point | -32°C (-26°F) | -32°C | Critical Flammability Hazard |

| Dipole Moment | 1.77 D | 1.77 D | Essential for Rotational Spectroscopy |

| Solubility | Miscible in EtOH, Ether | Miscible in EtOH, Ether | Identical solvent compatibility |

Technical Insight: The density increase (approx. 1.6%) correlates directly with the mass increase of the deuterium nucleus, as the molar volume remains largely unchanged between isotopologues.

Spectroscopic Characterization

Methyl formate-d is a "floppy" molecule exhibiting large amplitude internal rotation of the methyl group. This makes it a benchmark for Rotational Spectroscopy .

-

Conformational Stability: The molecule exists primarily in the cis-conformer (carbonyl oxygen eclipsing the methyl group), which is approximately 5.3 kcal/mol more stable than the trans-conformer.[1]

-

NMR Signature:

- NMR: The distinct singlet of the formyl proton (~8.08 ppm) disappears. The methyl group appears as a singlet at ~3.7 ppm.

-

NMR: The carbonyl carbon signal shows characteristic C-D coupling (triplet splitting) due to the nuclear spin of deuterium (

Synthesis & Purification Protocol

Objective: Synthesize Methyl formate-d (DCOOCH₃) with >98% isotopic purity. Challenge: The product has a very low boiling point (34°C), making isolation difficult without loss. Strategy: Acid-catalyzed Fischer esterification using a high-boiling "chaser" solvent or excess methanol to drive equilibrium, followed by fractional distillation.

Reagents

-

Formic Acid-d (DCOOH): 98 atom % D (Limiting Reagent).

-

Methanol (CH₃OH): Anhydrous (Excess).

-

Catalyst:

-Toluenesulfonic acid (pTSA) or Sulfuric Acid ( -

Desiccant: Anhydrous Magnesium Sulfate (

) or Calcium Chloride (

Step-by-Step Methodology

-

Setup: Equip a 100mL round-bottom flask with a magnetic stir bar and a Vigreux fractionating column connected to a Liebig condenser. The receiving flask must be immersed in an ice/salt bath (-10°C) to prevent evaporation of the product.

-

Reaction:

-

Add 0.1 mol Formic Acid-d and 0.3 mol Anhydrous Methanol to the flask.

-

Add catalytic

(3-5 drops). -

Critical Step: Add activated molecular sieves (3Å) or anhydrous

directly to the pot to sequester water and drive the equilibrium to the right (Le Chatelier’s Principle).

-

-

Distillation:

-

Gently heat the mixture using a water bath set to 45-50°C . Do not use an open flame (Extreme Flammability).

-

Methyl formate-d (BP 34°C) will distill over first. Methanol (BP 64.7°C) will remain in the flask if temperature control is precise.

-

-

Purification:

-

The distillate may contain traces of methanol. Re-distill over a small amount of

(Phosphorus pentoxide) for ultra-dry, methanol-free product.

-

Workflow Visualization (DOT)

Caption: Figure 1: Acid-catalyzed synthesis workflow emphasizing equilibrium control via desiccation and temperature-controlled fractionation.

Applications in Drug Development

The primary utility of Methyl formate-d in pharma is the Deuterium Switch strategy.

The Kinetic Isotope Effect (KIE)

Carbon-Deuterium (C-D) bonds are shorter and stronger than Carbon-Hydrogen (C-H) bonds due to the lower zero-point vibrational energy of deuterium.

-

Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., oxidation by Cytochrome P450), substituting with C-D can significantly reduce the rate of metabolism (

can range from 2 to 7).

Application Workflow

Methyl formate-d is used to introduce a deuterated formyl group or to synthesize deuterated heterocycles (e.g., pyrimidines, imidazoles) used in drug scaffolds.

Benefits:

-

Extended Half-life (

): Slower clearance allows for lower dosing frequency. -

Reduced Toxic Metabolites: Shifting metabolic pathways away from toxic intermediates.

-

Patent Life Extension: Deuterated analogs are often patentable as novel chemical entities (NCEs).

Mechanism Diagram (DOT)

Caption: Figure 2: Mechanistic impact of deuteration on drug metabolism (Kinetic Isotope Effect).

Safety & Handling Protocols

Methyl formate-d poses significant hazards due to its high volatility and flammability.[2]

-

Flash Point: -32°C. Vapors can travel considerable distances to ignition sources.

-

Vapor Pressure: High (~476 mmHg at 20°C). Containers can pressurize rapidly.

-

Storage:

-

Store in a flammables fridge (explosion-proof) at 2-8°C.

-

Use Sure/Seal™ bottles or septum-sealed vials to prevent moisture ingress (hydrolysis risk) and deuterium exchange.

-

-

PPE: Butyl rubber gloves are recommended; nitrile provides only temporary splash protection due to the solvent's penetrating nature.

References

-

National Institute of Standards and Technology (NIST). Methyl formate (and isotopologues) - Gas Phase Thermochemistry and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry.[3][4][5][6] Journal of Medicinal Chemistry, 62(11), 5276–5297. (Contextual grounding for KIE applications). [Link]

-

PubChem. Methyl formate-d Compound Summary (CID 3084408). National Library of Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl (2H)formate | C2H4O2 | CID 3084408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biojiva.com [biojiva.com]

- 6. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl formate-d (CAS: 23731-38-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl formate-d (DCOOCH₃), an isotopically labeled form of methyl formate, serves as a crucial building block and analytical tool in modern chemical and pharmaceutical research. Its single deuterium label on the formyl group provides a powerful method for tracing reaction mechanisms, quantifying metabolites, and enhancing the metabolic stability of drug candidates. This guide offers a comprehensive exploration of Methyl formate-d, detailing its physicochemical properties, synthesis, and diverse applications. It provides field-proven insights into its use in nuclear magnetic resonance (NMR), mass spectrometry, and as a deuterium source in organic synthesis, complete with actionable experimental protocols and safety considerations.

Section 1: Introduction to Isotopic Labeling and Methyl formate-d

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is an indispensable technique in scientific research. The substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), is particularly valuable. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly alter the rate of metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] This effect is leveraged in drug development to improve pharmacokinetic profiles, enhance metabolic stability, and reduce toxicity.[2][3]

Methyl formate-d, with the chemical formula DCOOCH₃, is the methyl ester of formic acid-d. It is a colorless, volatile, and highly flammable liquid that functions as a simple, efficient, and cost-effective source for introducing a single deuterium atom into a target molecule.[4] Its utility spans from mechanistic studies in organic chemistry to the synthesis of deuterated active pharmaceutical ingredients (APIs).

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Methyl formate-d is essential for its effective use and safe handling. The properties of the deuterated compound are very similar to its non-deuterated analogue, methyl formate (CAS 107-31-3).[5]

Table 1: Physicochemical Properties of Methyl formate-d

| Property | Value | Source(s) |

| CAS Number | 23731-38-6 | |

| Molecular Formula | C₂H₃DO₂ | |

| Molecular Weight | 61.06 g/mol | |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 34 °C (lit.) | [6] |

| Melting Point | -100 °C (lit.) | [6] |

| Density | 0.990 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.3435 (lit.) | [6] |

| Vapor Pressure | 9.34 psi (485 mmHg) at 20 °C | [6] |

| Flash Point | -32 °C (-25.6 °F) (closed cup) | |

| Isotopic Purity | Typically ≥99 atom % D |

Spectroscopic Profile:

-

¹H NMR: In a typical proton NMR spectrum, the non-deuterated methyl formate shows two signals: a singlet for the methyl protons (CH₃) and a singlet for the formyl proton (CHO).[7] For Methyl formate-d (DCOOCH₃), the formyl proton signal is absent, leaving a single prominent singlet for the methyl group (δ ≈ 3.7 ppm), simplifying spectral analysis.

-

Mass Spectrometry: The deuterated compound will show a molecular ion peak (M+) at m/z 61, which is one mass unit higher than its non-deuterated counterpart (m/z 60).[8] This M+1 shift is fundamental for its use in isotope tracing studies.

Section 3: Synthesis and Quality Assessment

Methyl formate-d is typically synthesized via the esterification of deuterated formic acid (DCOOH) with methanol. This reaction is analogous to the laboratory synthesis of standard methyl formate.[5]

Reaction: DCOOH + CH₃OH ⇌ DCOOCH₃ + H₂O

The industrial synthesis of the non-deuterated analogue often involves the carbonylation of methanol in the presence of a strong base like sodium methoxide.[5][9] A similar approach can be adapted using deuterated precursors.

Quality Assessment: The isotopic purity of Methyl formate-d is a critical parameter. It is typically determined by:

-

NMR Spectroscopy: The absence or significant reduction of the formyl proton signal in the ¹H NMR spectrum relative to the methyl signal provides a direct measure of deuterium incorporation.

-

Mass Spectrometry: Comparing the relative intensities of the M+ (m/z 61) and M (m/z 60) peaks allows for the precise calculation of isotopic enrichment.

Section 4: Core Applications in Scientific Research

Methyl formate-d is a versatile reagent with applications centered on its ability to act as a deuterium donor and a tracer.

Deuterium Source in Chemical Synthesis

Methyl formate-d serves as an efficient reagent for introducing a deuterium atom at a specific position in a molecule. This is particularly useful in the synthesis of deuterated drug molecules, where enhancing metabolic stability is a key objective.[1][10] For example, it can be used in reactions like the formylation of organometallic reagents, followed by reduction, to install a deuteromethyl (-CH₂D) group.

Mechanistic Elucidation and Isotope Tracing

The deuterium label acts as a "heavy" flag that can be tracked through a reaction sequence or a metabolic pathway using mass spectrometry.[2] By analyzing the position of the deuterium in the final products, researchers can deduce the mechanism of bond formation and cleavage. This is invaluable for understanding enzyme mechanisms and optimizing reaction conditions.

Use in NMR Spectroscopy

While not a common NMR solvent itself, Methyl formate-d can be used as a reference standard in certain applications. More importantly, molecules synthesized using it will have distinct NMR spectra, where the deuterium-labeled position is "silent" in ¹H NMR and visible in ²H (Deuterium) NMR, aiding in structural confirmation.

Section 5: Experimental Protocols

This section provides a generalized, step-by-step methodology for a common application of Methyl formate-d.

Protocol: Synthesis of a Deuterated Aldehyde via Grignard Formylation

This protocol describes the reaction of a Grignard reagent with Methyl formate-d to produce a deuterated aldehyde. This method is a cornerstone for introducing a deuterated formyl group (-CDO) into an organic framework.

Objective: To synthesize a deuterated aldehyde (R-CDO) from an aryl or alkyl halide (R-X).

Materials:

-

Aryl/Alkyl Halide (R-X)

-

Magnesium turnings

-

Anhydrous Diethyl Ether or THF

-

Methyl formate-d (CAS 23731-38-6)

-

Anhydrous workup solution (e.g., saturated aq. NH₄Cl)

-

Standard glassware for anhydrous reactions (oven-dried)

Workflow Diagram:

Caption: Workflow for Deuterated Aldehyde Synthesis.

Procedure:

-

Setup: Assemble an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Grignard Formation: Add magnesium turnings to the flask. Dissolve the aryl/alkyl halide in anhydrous ether and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium and initiate the reaction (slight warming may be necessary). Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After addition is complete, stir for 1 hour at room temperature to ensure full formation of the Grignard reagent.

-

Formylation: Cool the Grignard solution to 0 °C in an ice bath. Dissolve Methyl formate-d in anhydrous ether and add it to the dropping funnel. Add the Methyl formate-d solution dropwise to the stirred Grignard reagent. Causality Note: Slow, cold addition is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the aldehyde product.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the resulting crude aldehyde by column chromatography or distillation. Confirm the structure and isotopic incorporation using ¹H NMR (verifying the absence of the aldehyde proton signal) and mass spectrometry (confirming the expected molecular weight).

Section 6: Handling, Safety, and Storage

Methyl formate-d is an extremely flammable liquid and vapor with a very low flash point.[11] It is also harmful if swallowed or inhaled and causes serious eye irritation.[12][13]

Key Safety Precautions:

-

Handling: Handle only in a well-ventilated area or a chemical fume hood.[14] Use non-sparking tools and take precautionary measures against static discharge.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[15]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[13] Use carbon dioxide, dry chemical powder, or foam for extinguishing fires.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. A recommended storage temperature is 2-8°C.

Section 7: Conclusion and Future Perspectives

Methyl formate-d is a simple yet powerful molecule that provides researchers with an accessible tool for isotopic labeling. Its role in drug development is expanding as the strategy of "deuterium switching" proves effective for creating metabolically robust drugs with improved therapeutic profiles.[1] Future applications will likely see its use in more complex synthetic pathways and in quantitative proteomics and metabolomics as an internal standard for mass spectrometry. The continued development of efficient deuteration methodologies will further solidify the importance of reagents like Methyl formate-d in the advancement of chemical and pharmaceutical sciences.

Section 8: References

-

Wikipedia. (2024). Methyl formate. Retrieved from [Link]

-

Loba Chemie. (2015). METHYL FORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction mechanism of formation for methyl formate. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Methyl formate. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2019). Methyl formate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Methyl formate. PubChem. Retrieved from [Link]

-

MDPI. (2020). Conversion of Green Methanol to Methyl Formate. Retrieved from [Link]

-

ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

MDPI. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) A Green Route to Methyl Formate from CO2-Derived Formamides over Solid Base Catalysts. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Methyl (2H)formate. PubChem. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl formate. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). methyl methanoate low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl formate (CAS 107-31-3). Retrieved from [Link]

Sources

- 1. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. METHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Methyl formate - Wikipedia [en.wikipedia.org]

- 6. METHYL FORMATE-D CAS#: 23731-38-6 [m.chemicalbook.com]

- 7. methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl formate(107-31-3) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Methyl (2H)formate | C2H4O2 | CID 3084408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemos.de [chemos.de]

- 14. lobachemie.com [lobachemie.com]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl formate [cdc.gov]

An In-depth Technical Guide to the Isotopic Purity of Methyl Formate-d

Foreword: Beyond Chemical Purity – The Isotopic Dimension

In the realm of advanced chemical research, particularly within pharmaceutical development and mechanistic studies, the identity of a molecule is defined by more than just its elemental composition and structure. For isotopically labeled compounds such as methyl formate-d (DCOOCH₃), the concept of purity extends into the isotopic dimension. Isotopic purity—the degree to which the intended isotope (in this case, deuterium) has replaced its lighter counterpart at a specific molecular position—is a critical quality attribute that dictates the compound's utility and reliability.[1][2]

The strategic substitution of hydrogen with deuterium, often termed the "deuterium switch," can significantly alter a molecule's metabolic fate due to the deuterium kinetic isotope effect (DKIE), offering a powerful tool to enhance the pharmacokinetic profiles of drug candidates.[3] However, the therapeutic and experimental success of this strategy is fundamentally reliant on the precise and accurate characterization of the isotopic composition of the deuterated agent. Inevitably, the synthesis of deuterated compounds results in a population of molecules with varying degrees of deuteration, known as isotopologues (e.g., molecules with zero, one, or more deuterium atoms).[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, analyzing, and validating the isotopic purity of methyl formate-d. We will delve into the causality behind analytical choices, present self-validating experimental workflows, and ground our discussion in authoritative methodologies.

The Genesis of Isotopic Variance: Synthesis of Methyl Formate-d

The isotopic profile of methyl formate-d is a direct consequence of its synthesis. Common industrial production routes include the carbonylation of methanol or the esterification of formic acid.[5] To produce the deuterated variant, deuterated starting materials are employed, such as deuterated formic acid (DCOOH) or deuterated methanol (CD₃OH or CH₃OD).

For methyl formate-d (formyl-D), the synthesis typically involves the esterification of deuterated formic acid with methanol.

Reaction: DCOOH + CH₃OH ⇌ DCOOCH₃ + H₂O

The challenge lies in the fact that achieving 100% isotopic enrichment in the starting materials is practically impossible.[4] A starting material with 99% isotopic enrichment at the formyl position will inevitably lead to a final product containing a small but significant population of non-deuterated methyl formate (HCOOCH₃). Therefore, a robust analytical strategy is not merely a quality control step but an essential component of the development process.

Caption: Overall workflow for the synthesis and purity certification of methyl formate-d.

A Triad of Trust: The Multi-Technique Approach to Purity Validation

| Technique | Principle | Primary Information | Key Advantage |

| ¹H NMR | Quantifies residual protons at the deuterated site. | Isotopic Enrichment | High precision and accuracy for high-level enrichment.[4] |

| HRMS | Separates and quantifies molecules by mass-to-charge ratio. | Species Abundance (Isotopologue Distribution) | High sensitivity and direct detection of isotopologues.[7][8] |

| GC-MS | Separates volatile compounds before mass analysis. | Chemical and Isotopic Purity | Ideal for volatile compounds like methyl formate, separating chemical impurities.[1][9] |

Table 1. Comparison of primary analytical techniques for isotopic purity assessment.

Nuclear Magnetic Resonance (NMR): The Quantitative Lens

NMR spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for determining isotopic enrichment with exceptional precision.[4] The underlying principle is simple: ¹H NMR directly detects and quantifies the signal from any residual, non-deuterated protons at the labeled position.

Causality in Experimental Design

The choice of a deuterated solvent for NMR analysis is critical. It must be free of signals that could overlap with the analyte's residual proton signals. For methyl formate-d, a common impurity is residual non-deuterated methyl formate (HCOOCH₃). The formyl proton in this impurity gives a distinct singlet. By comparing the integral of this signal to that of a known internal standard or to the non-deuterated methyl group (CH₃) within the same molecule, we can calculate the isotopic purity.

Caption: Experimental workflow for isotopic purity determination by quantitative ¹H NMR.

Experimental Protocol: Quantitative ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of methyl formate-d into a clean NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Refer to established tables for solvent residual peaks to avoid overlap.[10]

-

(Optional but Recommended) Add a known quantity of a certified internal standard whose signals do not overlap with the analyte signals.

-

-

Instrumental Parameters for Quantitation:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Ensure a sufficiently long relaxation delay (D1) between scans (typically 5 times the longest T1 of the protons being quantified) to allow for full relaxation of all signals. This is critical for accurate integration.

-

Set the pulse angle to 90° for maximum signal intensity.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for the small residual proton signal.

-

-

Data Processing and Purity Calculation:

-

Apply careful phasing and baseline correction to the spectrum.

-

Integrate the signal for the non-deuterated methyl protons (-COOCH₃, a singlet) and set its integral to a reference value (e.g., 3.00).

-

Integrate the signal for the residual formyl proton (H-COOCH₃, a singlet).

-

The isotopic purity (Atom % D) is calculated as:

-

Atom % D = [1 - (Integral of H-COOCH₃ / (Integral of -COOCH₃ / 3))] * 100

-

-

This calculation determines the percentage of deuterium at the formyl position by quantifying the small fraction that remains as protium.

Mass Spectrometry (MS): The Isotopologue Profiler

High-resolution mass spectrometry (HRMS) provides a direct and highly sensitive method for determining the distribution of isotopologues in a sample.[7][8] Unlike NMR, which infers purity from the absence of a proton signal, MS visualizes the presence of each molecular species based on its unique mass.

Causality in Experimental Design

The power of HRMS lies in its ability to resolve the small mass differences between isotopologues. For methyl formate-d (DCOOCH₃, MW ≈ 61.06) and methyl formate (HCOOCH₃, MW ≈ 60.05), the mass difference is clear. HRMS can measure these masses with high accuracy, allowing for the calculation of their relative abundance. It is crucial to account for the natural abundance of ¹³C, as the M+1 peak of the d₀ species can interfere with the M peak of the d₁ species if the resolution is insufficient. Modern HRMS instruments can resolve these.[7]

Caption: Experimental workflow for isotopic purity determination by HRMS.

Experimental Protocol: LC-HRMS

-

Sample Preparation:

-

Prepare a stock solution of methyl formate-d in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to a final concentration appropriate for ESI-MS (typically in the ng/mL to low µg/mL range).

-

-

Chromatography and Mass Spectrometry:

-

LC System: Use a standard C18 column. An isocratic elution with a mobile phase of acetonitrile and water is often sufficient. The purpose of the LC here is primarily to introduce a clean sample into the MS, separating it from non-volatile impurities.

-

MS System: Operate an ESI-HRMS instrument (e.g., TOF or Orbitrap) in positive ion mode.

-

Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues.

-

Ensure the mass resolution is set to a level sufficient to resolve isobaric interferences (typically > 20,000).

-

-

Data Processing and Purity Calculation:

-

Extract the ion intensities for the molecular ions of the non-deuterated (d₀) and deuterated (d₁) species.

-

Apply a correction to the observed intensities to remove the contribution from natural isotopes (e.g., the ¹³C isotopologue of the d₀ species).[7]

-

The isotopic purity is calculated based on the relative abundance of the target deuterated ion:

-

Isotopic Purity (%) = [Corrected Intensity of d₁ Ion / (Sum of Corrected Intensities of all Isotopologue Ions)] * 100

-

-

A Note on Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like methyl formate, GC-MS is an excellent alternative or complementary technique.[1][11] GC provides superior separation of volatile chemical impurities. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The principles of mass analysis and data interpretation remain the same as for LC-MS.

Conclusion: An Integrated Vision of Purity

The determination of isotopic purity for methyl formate-d is a multi-faceted challenge that demands a rigorous, evidence-based approach. Relying on a single analytical method provides an incomplete and potentially misleading picture. The true measure of confidence comes from the convergence of orthogonal techniques. A high-purity (e.g., 99 atom % D) sample of methyl formate-d, when analyzed correctly, will show a correspondingly small residual proton signal in the ¹H NMR spectrum and a dominant molecular ion for the d₁ species in the high-resolution mass spectrum.

By understanding the principles behind each technique, carefully executing quantitative protocols, and integrating the resulting data, researchers and developers can ensure that their deuterated materials meet the stringent quality standards required for cutting-edge scientific investigation and the development of next-generation therapeutics. This analytical rigor is the bedrock of trustworthy and reproducible science.

References

-

ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

-

National Institutes of Health (NIH). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Available at: [Link]

- Google Patents. US4216339A - Process for the production of methyl formate.

-

Virtual Health Library. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

MDPI. Conversion of Green Methanol to Methyl Formate. Available at: [Link]

-

ResearchGate. Gas Chromatographic Analysis of Methyl Formate and Application in Methanol Poisoning Cases. Available at: [Link]

-

PubMed. Gas Chromatographic Analysis of Methyl Formate and Application in Methanol Poisoning Cases. Available at: [Link]

- Google Patents. CN104016857A - Method for preparation of methyl formate.

-

The Good Scents Company. methyl formate, 107-31-3. Available at: [Link]

-

ACS Publications. Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Available at: [Link]

-

Sciencemadness Wiki. Methyl formate. Available at: [Link]

-

RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link]

-

PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available at: [Link]

-

ResearchGate. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 3. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. mdpi.com [mdpi.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. Gas chromatographic analysis of methyl formate and application in methanol poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Formate-d1 (DCOOCH3) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl formate-d1 (DCOOCH3), a deuterated isotopologue of methyl formate. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their work. This document delves into the fundamental properties of DCOOCH3, with a core focus on its molecular weight, and extends to its synthesis, analysis, and critical applications in modern scientific research.

Introduction to Methyl Formate-d1: The Significance of a Single Neutron

Methyl formate-d1, with the chemical formula DCOOCH3, is a simple ester molecule where a hydrogen atom in the formyl group has been replaced by its stable, heavier isotope, deuterium (D). This seemingly minor substitution of a single neutron imparts subtle yet profound changes to the molecule's physicochemical properties, most notably its molecular weight. These differences are harnessed in a variety of scientific applications, from mechanistic studies to the development of novel therapeutics with improved pharmacokinetic profiles.[1][][3]

This guide will provide the foundational knowledge required to effectively and safely utilize DCOOCH3 in a laboratory setting. We will begin by examining its core physical and chemical properties, followed by a detailed exploration of its synthesis and analytical characterization. Finally, we will discuss its diverse applications, with a particular emphasis on its role in drug discovery and development.

Physicochemical Properties of Methyl Formate-d1

The substitution of protium (¹H) with deuterium (²H) in methyl formate leads to a tangible increase in its molecular weight and subtle alterations in other physical properties.

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For methyl formate-d1 (DCOOCH3), the calculation is as follows:

-

Deuterium (D): ~2.014 amu

-

Carbon (C): ~12.011 amu (x2)

-

Oxygen (O): ~15.999 amu (x2)

-

Hydrogen (H): ~1.008 amu (x3)

Molecular Weight of DCOOCH3 = (1 x 2.014) + (2 x 12.011) + (2 x 15.999) + (3 x 1.008) = 61.06 g/mol

A more precise value for the molecular weight of methyl formate-d1 is 61.02741 g/mol .[4] For comparison, the molecular weight of its non-deuterated counterpart, methyl formate (HCOOCH3), is approximately 60.05 g/mol .[5][6][7]

The following table summarizes the key physicochemical properties of both methyl formate and its deuterated analogue.

| Property | Methyl Formate (HCOOCH3) | Methyl Formate-d1 (DCOOCH3) |

| Molecular Formula | C2H4O2[5][6][7] | C2H3DO2 |

| Molecular Weight | 60.05 g/mol [5][6][7] | 61.03 g/mol [4] |

| Appearance | Colorless, volatile liquid | Colorless liquid[4] |

| Odor | Ethereal, fruity | Not specified, expected to be similar to methyl formate |

| Boiling Point | 31-32 °C | Not specified, expected to be slightly higher than methyl formate |

| Density | ~0.97 g/cm³ | Not specified, expected to be slightly higher than methyl formate |

| CAS Number | 107-31-3[5] | 23731-38-6[4] |

Molecular Structure of Methyl Formate-d1

The structure of methyl formate-d1 is analogous to that of methyl formate, with the deuterium atom situated in the formyl group.

Caption: Molecular structure of Methyl Formate-d1 (DCOOCH3).

Synthesis and Analysis of Methyl Formate-d1

The synthesis of methyl formate-d1 can be achieved through modifications of standard esterification procedures for methyl formate.

Synthetic Pathway

A common method for synthesizing methyl formate is the esterification of formic acid with methanol. To produce methyl formate-d1, deuterated formic acid (DCOOH) is used as a starting material.

Reaction: DCOOH + CH3OH → DCOOCH3 + H2O

Industrially, methyl formate is often produced by the carbonylation of methanol.

The following diagram illustrates a typical laboratory synthesis workflow for DCOOCH3.

Caption: Laboratory synthesis and purification workflow for Methyl Formate-d1.

Experimental Protocol for Synthesis

The following is a generalized protocol for the laboratory synthesis of methyl formate-d1. Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a distillation apparatus, place the desired amount of deuterated formic acid.

-

Addition of Reactant: Slowly add an equimolar amount of methanol to the deuterated formic acid through the dropping funnel.

-

Reaction: Gently heat the mixture to initiate the esterification reaction. The low boiling point of methyl formate-d1 will cause it to distill over as it is formed.

-

Purification:

-

Wash the collected distillate with a saturated sodium chloride solution to remove methanol.

-

Neutralize any remaining acid with a dilute sodium carbonate solution.

-

Dry the product over anhydrous calcium chloride.

-

Perform a final fractional distillation to obtain pure methyl formate-d1.

-

Analytical Characterization

The purity and identity of the synthesized DCOOCH3 can be confirmed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the methyl protons, while the formyl proton signal will be absent. ²H NMR will show a signal corresponding to the deuterium atom. Isotopic labeling is a powerful tool in NMR to simplify complex spectra.[8]

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of DCOOCH3 (61.06 g/mol ).

-

Infrared (IR) Spectroscopy: The C-D stretching vibration will appear at a lower frequency (around 2200-2100 cm⁻¹) compared to the C-H stretch (around 2900-2800 cm⁻¹) in non-deuterated methyl formate.

Applications in Research and Drug Development

The unique properties of deuterated compounds like DCOOCH3 make them invaluable tools in various scientific disciplines, particularly in drug discovery and development.

Isotopic Labeling in Mechanistic Studies

DCOOCH3 can serve as a deuterated building block in the synthesis of more complex molecules. The deuterium label acts as a spectroscopic probe, allowing researchers to track the fate of specific atoms through chemical reactions or biological pathways using techniques like NMR and mass spectrometry.[9]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

One of the most significant applications of deuteration in drug development is leveraging the deuterium kinetic isotope effect (KIE).[10] The C-D bond is stronger than the C-H bond, and therefore, it is broken more slowly in enzyme-catalyzed reactions.[11] This can have a profound impact on the metabolic stability of a drug.[12][13]

By strategically replacing hydrogen atoms at metabolically vulnerable positions in a drug molecule with deuterium, it is possible to slow down its rate of metabolism.[1] This can lead to:

-

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life, allowing for less frequent dosing and improved patient compliance.[3]

-

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of toxic byproducts, deuteration can redirect metabolism towards safer pathways.[14][15]

-

Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations of the active drug for longer periods, its efficacy can be improved.

The following diagram illustrates the principle of the deuterium kinetic isotope effect in drug metabolism.

Caption: The Deuterium Kinetic Isotope Effect in Drug Metabolism.

The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the successful application of this principle.[]

Internal Standards in Bioanalytical Assays

Due to its similar chemical properties but distinct mass, DCOOCH3 and other deuterated compounds are ideal internal standards for quantitative analysis of their non-deuterated counterparts in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

Conclusion

Methyl formate-d1 is more than just a heavier version of methyl formate. The presence of a single deuterium atom provides a powerful tool for researchers and drug developers. Its precise molecular weight and unique spectroscopic properties make it an invaluable tracer in mechanistic studies and an excellent internal standard. Furthermore, the principles of the kinetic isotope effect, which are fundamentally linked to the mass difference between hydrogen and deuterium, have paved the way for the development of a new class of deuterated drugs with enhanced therapeutic properties. A thorough understanding of the synthesis, properties, and applications of DCOOCH3 is therefore essential for any scientist working at the forefront of chemical and pharmaceutical research.

References

-

Methyl formate. Sciencemadness Wiki. [Link]

-

Methyl formate. NIST WebBook. [Link]

-

Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. [Link]

- Method for preparation of methyl formate.

-

Chemical Properties of 3-CH3S-C6H4-COOCH3 (CAS 90721-40-7). Cheméo. [Link]

-

High resolution spectroscopy of the nu(3) band of DCOOD. PubMed. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC. [Link]

-

Making Methyl Formate. YouTube. [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

Isotope Labeling. Cerno Bioscience. [Link]

-

Preparation of methyl formate. PrepChem.com. [Link]

-

Applications of Deuterium in medicinal chemistry. Biojiva. [Link]

-

Applications of deuterium in medicinal chemistry. University of Eastern Piedmont. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. [Link]

-

Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

- Method for the continuous production of methyl formate.

-

New developments in isotope labeling strategies for protein solution NMR spectroscopy. Lewis Kay's group at the University of Toronto. [Link]

-

Kinetic isotope effect. Wikipedia. [Link]

-

Why is nitrogen isotopic labelling required for protein NMR?. Biology Stack Exchange. [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl Formate-d1 | CymitQuimica [cymitquimica.com]

- 5. ギ酸メチル anhydrous, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl formate [webbook.nist.gov]

- 7. productcatalog.eastman.com [productcatalog.eastman.com]

- 8. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 14. biojiva.com [biojiva.com]

- 15. research.uniupo.it [research.uniupo.it]

An In-Depth Technical Guide to the NMR Spectrum Analysis of Methyl Formate-d

Introduction

In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is indispensable for elucidating metabolic pathways, determining pharmacokinetic profiles, and understanding mechanisms of action.[1][2] Deuterium (²H or D), as a stable, non-radioactive isotope of hydrogen, offers a powerful tool for these investigations. Its introduction into a drug candidate can alter metabolic rates (the kinetic isotope effect) and provide a distinct spectroscopic signature for tracing the molecule's fate in vivo and in vitro.[3]

Methyl formate (HCOOCH₃), a simple ester, serves as an excellent model system for understanding the nuclear magnetic resonance (NMR) spectroscopic principles of deuteration.[4] Its structural simplicity, with only two distinct proton and carbon environments, allows for a clear and unambiguous interpretation of the effects of deuterium substitution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of two common isotopologues: formyl-deuterated methyl formate (DCOOCH₃) and methyl-deuterated methyl formate (HCOOCD₃). We will explore the theoretical underpinnings of deuterium's influence on NMR spectra and provide practical, field-tested protocols for data acquisition and interpretation, tailored for researchers, scientists, and drug development professionals.

Section 1: The Influence of Deuterium in NMR Spectroscopy

Before analyzing the spectra, it is crucial to understand the fundamental properties of deuterium and its impact on NMR spectroscopy.

-

Nuclear Spin: Unlike a proton (¹H), which has a nuclear spin (I) of ½, deuterium is a spin-1 nucleus.[5] This seemingly small difference has profound consequences. A spin-½ nucleus has two possible spin states (+½, -½), while a spin-1 nucleus has three (+1, 0, -1).

-

J-Coupling: The spin-spin coupling (J-coupling) between a deuterium nucleus and an observed nucleus (like ¹H or ¹³C) follows the multiplicity rule 2nI+1, where 'n' is the number of equivalent deuterium atoms and 'I' is their spin.

-

Quadrupolar Relaxation: As a nucleus with a spin I > ½, deuterium possesses a nuclear electric quadrupole moment. This moment interacts with local electric field gradients, providing a highly efficient relaxation mechanism known as quadrupolar relaxation.[7][8] This can lead to significant line broadening of both the deuterium resonance itself and any proton or carbon signals coupled to it.[7][9]

-

Relaxation Times & NOE: When protons are replaced by deuterium, the efficient ¹³C-¹H dipolar relaxation pathway is lost. This results in a much longer spin-lattice relaxation time (T₁) for the deuterated carbon and an absence of the Nuclear Overhauser Effect (NOE) enhancement.[6] This can make deuterated carbon signals significantly more challenging to detect under standard acquisition conditions.

Section 2: ¹H NMR Spectrum Analysis

The standard ¹H NMR spectrum of methyl formate (HCOOCH₃) in CDCl₃ shows two distinct singlets: a formyl proton at approximately 8.07 ppm and three methyl protons at approximately 3.76 ppm.[10][11]

Case Study 1: Methyl formate-d₁ (DCOOCH₃)

In this isotopologue, the formyl proton is replaced by deuterium.

-

Formyl Region (~8.07 ppm): The signal corresponding to the formyl proton is absent.

-

Methyl Region (~3.76 ppm): The signal for the three methyl protons remains a sharp singlet. While there is a two-bond coupling to deuterium (²JHD), its value is typically very small (in the range of 1-2 Hz) and is often not resolved, especially without advanced resolution enhancement techniques.[5]

Case Study 2: Methyl formate-d₃ (HCOOCD₃)

Here, the three methyl protons are replaced by deuterium.

-

Formyl Region (~8.07 ppm): The formyl proton is coupled to the three deuterium atoms of the CD₃ group. This two-bond coupling (²JHD) splits the signal into a septet (231 + 1 = 7) with a theoretical 1:3:6:7:6:3:1 intensity pattern. However, due to the small coupling constant and the line-broadening effect of quadrupolar relaxation from the three deuterium nuclei, this signal may appear as a broadened singlet or a poorly resolved multiplet in practice.

-

Methyl Region (~3.76 ppm): The signal corresponding to the methyl protons is absent.

Section 3: ¹³C NMR Spectrum Analysis

The standard ¹³C NMR spectrum of methyl formate (HCOOCH₃) features two signals: the carbonyl carbon at ~161 ppm and the methyl carbon at ~51 ppm.[12][13]

Case Study 1: Methyl formate-d₁ (DCOOCH₃)

-

Carbonyl Carbon (~161 ppm): This carbon is directly bonded to a single deuterium atom. The one-bond coupling (¹JCD) splits the signal into a 1:1:1 triplet.[5] The ¹JCD coupling constant is substantial, typically in the range of 20-30 Hz.[5][14]

-

Methyl Carbon (~51 ppm): This signal remains a singlet, as it is too far from the deuterium to exhibit significant coupling.

Case Study 2: Methyl formate-d₃ (HCOOCD₃)

-

Carbonyl Carbon (~161 ppm): This signal remains a singlet.

-

Methyl Carbon (~51 ppm): This carbon is bonded to three deuterium atoms. The one-bond ¹JCD coupling splits the signal into a septet (1:3:6:7:6:3:1).[6] Observing this signal can be challenging due to the long T₁ and lack of NOE, as previously discussed. Special acquisition parameters may be required.[6]

Section 4: Data Summary and Visualization

The predicted NMR parameters for the deuterated isotopologues of methyl formate are summarized below.

| Isotopologue | Nucleus | Position | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| DCOOCH₃ | ¹H | Methyl (CH₃) | 3.76 | Singlet | - |

| ¹³C | Carbonyl (C=O) | 161 | Triplet (1:1:1) | ¹JCD ≈ 20-30 | |

| ¹³C | Methyl (CH₃) | 51 | Singlet | - | |

| HCOOCD₃ | ¹H | Formyl (CHO) | 8.07 | Septet (1:3:6:7:6:3:1) | ²JHD ≈ 1-2 |

| ¹³C | Carbonyl (C=O) | 161 | Singlet | - | |

| ¹³C | Methyl (CD₃) | 51 | Septet (1:3:6:7:6:3:1) | ¹JCD ≈ 20-30 | |

| May appear as a broadened singlet due to quadrupolar relaxation. |

Diagram: Conceptual Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Diagram: The Origin of ¹³C-D Coupling Patterns

Caption: Splitting of a ¹³C signal by a single deuterium atom.

Section 5: Experimental Protocol for Data Acquisition

Adherence to a robust protocol is key to acquiring high-quality, reproducible NMR data.

1. Sample Preparation:

- Rationale: Proper concentration is vital. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening or poor shimming may occur. The choice of solvent is critical to avoid overlapping signals.[15]

- Protocol:

- Weigh approximately 5-10 mg of the methyl formate-d sample into a clean, dry glass vial.

- Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity (≥99.8% D).

- Gently swirl the vial to ensure the sample is fully dissolved.

- Using a clean pipette with a cotton or glass wool filter, transfer the solution into a high-quality 5 mm NMR tube.[16] The filter removes any particulate matter that can degrade spectral resolution.

- Cap the NMR tube securely.

2. Spectrometer Setup and Data Acquisition:

- Rationale: Standard parameters are a good starting point, but must be adjusted based on the specific nucleus and the presence of deuterium. Shimming is the process of optimizing the homogeneity of the static magnetic field (B₀) to achieve narrow lineshapes and high resolution.

- Protocol:

- Insert the sample into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.[17]

- Perform automatic or manual shimming to optimize field homogeneity.

- For ¹H Acquisition:

- Load standard proton acquisition parameters (e.g., 16 scans, 1-2 second relaxation delay).

- Acquire the spectrum.

- For ¹³C Acquisition (DCOOCH₃):

- Load standard carbon acquisition parameters with proton decoupling (e.g., 128-256 scans, 2-second relaxation delay).

- Acquire the spectrum.

- For ¹³C Acquisition (HCOOCD₃ - Expert Insight):

- Challenge: The deuterated methyl carbon signal will be weak due to a long T₁ and no NOE enhancement.[6]

- Solution: Modify standard parameters. Increase the relaxation delay (D1) significantly, for example, to 10-20 seconds, to allow for full relaxation between pulses and prevent signal saturation. Increase the number of scans to improve the signal-to-noise ratio. Alternatively, use a pulse program with a shorter pulse angle (e.g., 30° or 45° instead of 90°) to reduce the impact of the long T₁.

3. Data Processing:

- Protocol:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Perform phase correction to ensure all peaks are in the positive absorptive mode.

- Perform baseline correction to obtain a flat spectral baseline.

- Reference the spectrum. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm in the ¹H spectrum, and the CDCl₃ signal is at 77.16 ppm in the ¹³C spectrum.[14]

- Integrate the signals to determine relative proton ratios.

Conclusion

The NMR analysis of deuterated methyl formate provides a clear and instructive demonstration of the key principles governing the spectroscopy of isotopically labeled compounds. By understanding the influence of deuterium's unique nuclear properties—its spin of 1, its associated coupling patterns, and its quadrupolar nature—scientists can confidently identify the sites of deuteration and interpret complex spectra. The insights gained from this model system are directly applicable to the structural elucidation and metabolic tracking of complex deuterated pharmaceuticals, making these fundamental concepts a critical component of the modern drug developer's toolkit.

References

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of methyl methanoate. Retrieved from [Link]

-

University of Ottawa NMR Facility. (n.d.). Heteronuclear coupling. Retrieved from [Link]

-

ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7865, Methyl formate. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Carvajal, M., et al. (2009). Rotational spectrum of 13C2-methyl formate (HCOO13CH3) and detection of the two 13C-methyl formate in Orion. Astronomy & Astrophysics, 499(1), 241-249. Available at: [Link]

-

Hudson, R., et al. (2020). 1 H and 13 C NMR spectra of produced formate. ResearchGate. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Arise, R. (2015). Recent applications of isotopic labeling for protein NMR in drug discovery. Expert Opinion on Drug Discovery, 10(7), 765-775. Available at: [Link]

-

Li, Y., & McDermott, A. E. (2010). Deuterium Solid-State NMR Quadrupolar Order Rotating Frame Relaxation with Applications to Amyloid-β Fibrils. Journal of the American Chemical Society, 132(24), 8346–8354. Available at: [Link]

-

University of Ottawa NMR Facility. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674–1691. Available at: [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2008, April 2). Finding "Lost" Deuterated 13C Signals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl formate. NIST Chemistry WebBook. Retrieved from [Link]

-

Carvajal, M., et al. (2009). Rotational spectrum of 13C2-methyl formate (HCOO13CH3) and detection of the two 13C-methyl formate in Orion. CORE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). Quadrupolar Coupling. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). SPECTROSCOPIC PARAMETERS FOR METHYL FORMATE. Retrieved from [Link]

-

Rothgeb, T. M., & Oldfield, E. (1981). Solution deuterium NMR quadrupolar relaxation study of heme mobility in myoglobin. Journal of Biological Chemistry, 256(12), 6005-6009. Available at: [Link]

-

Engle, J. (2019, February 25). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

-

NMR Wiki. (2011, July 20). Quadrupolar coupling. Retrieved from [Link]

-

Hansen, P. E., et al. (2011). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 16(6), 4846-4853. Available at: [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

ResearchGate. (2015). Recent applications of isotopic labeling for protein NMR in drug discovery. Retrieved from [Link]

-

ResearchGate. (2019, April 25). Why is deuterium used in NMR?. Retrieved from [Link]

-

Rowlinson, B., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. White Rose Research Online. Retrieved from [Link]

Sources

- 1. Recent applications of isotopic labeling for protein NMR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. Methyl formate | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heteronuclear coupling [chem.ch.huji.ac.il]

- 6. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmrwiki.org [nmrwiki.org]

- 9. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 10. methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Methyl formate(107-31-3) 1H NMR [m.chemicalbook.com]

- 12. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. publish.uwo.ca [publish.uwo.ca]

A Technical Guide to the ¹H NMR Spectrum of Methyl Formate-d (DCO₂CH₃)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl formate-d (DCO₂CH₃), an isotopically labeled analog of methyl formate. Designed for researchers, chemists, and drug development professionals, this document elucidates the fundamental principles governing the spectrum, including the profound effects of deuterium substitution on chemical shifts and spin-spin coupling. We present a validated experimental protocol for data acquisition, a detailed interpretation of the spectral features, and the underlying causality for the observed phenomena. This guide serves as a practical reference for the structural verification and application of deuterated compounds in mechanistic, synthetic, and metabolic studies.

Theoretical Principles: From Proton to Deuteron Substitution

Understanding the ¹H NMR spectrum of methyl formate-d requires a foundational knowledge of its non-deuterated counterpart, methyl formate (HCO₂CH₃), and the specific quantum mechanical properties of deuterium.

Reference Spectrum: ¹H NMR of Methyl Formate (HCO₂CH₃)

The ¹H NMR spectrum of standard methyl formate is characterized by its simplicity, displaying two distinct signals corresponding to the two unique proton environments in the molecule.[1]

-

Formyl Proton (H-C=O): This proton is significantly deshielded by the adjacent electronegative oxygen atoms and the anisotropic effect of the carbonyl double bond. It appears as a sharp singlet far downfield, typically around δ 8.07 ppm .[2]

-

Methyl Protons (-OCH₃): These three equivalent protons are attached to an oxygen atom, which deshields them relative to an alkane. They appear as a second singlet, typically around δ 3.76 ppm .[2]

In this non-deuterated form, no spin-spin coupling is observed as the two proton environments are separated by more than three bonds and are not adjacent.

The Influence of Deuterium (²H) Substitution

Replacing the formyl proton with a deuterium atom (D or ²H) fundamentally alters the resulting ¹H NMR spectrum. This alteration is governed by the nuclear properties of deuterium.

-